Fmoc-Arg-OH.HCl

Racemization Diastereomeric purity Cetrorelix

Standard SPPS arginine coupling struggles with sulfonyl protecting group side reactions (Trp/Tyr sulfonation), low coupling efficiency (~80%), and lactam formation. Fmoc-Arg-OH.HCl solves these via its unprotected, protonated guanidino group. • 5.3-fold productivity increase via Minimal-Protection SPPS • Eliminates electrophilic side reactions for cleaner crude peptides • Prevents destructive lactam cyclization in hindered sequences • 98% purity; bulk quantities in global stock.

Molecular Formula C21H25ClN4O4
Molecular Weight 432.9 g/mol
CAS No. 131669-11-9
Cat. No. B1445305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg-OH.HCl
CAS131669-11-9
Molecular FormulaC21H25ClN4O4
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
InChIInChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1
InChIKeyGKVPGWVXDVZUBA-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Arg-OH.HCl: Technical Specifications and Core Characteristics


Fmoc-Arg-OH.HCl (CAS 131669-11-9) is a protected arginine derivative belonging to the Fmoc (9-fluorenylmethoxycarbonyl) amino acid family, specifically engineered for solid-phase peptide synthesis (SPPS). Its molecular formula is C21H24N4O4·HCl, with a molecular weight of 432.9 g/mol . Unlike standard arginine building blocks, this compound features a protonated, side-chain unprotected guanidino group stabilized as the hydrochloride salt. Commercial sources typically specify a minimum purity of 98% . This unprotected form is strategically distinct from conventional side-chain-protected analogs, as it eliminates the need for acid-labile protecting groups on the arginine side chain, thereby directly impacting synthesis workflow, atom economy, and environmental footprint.

Building block type Side-chain unprotected arginine (HCl salt)
Workflow Minimal-protection Fmoc-SPPS
Key differentiator Eliminates TFA-mediated side-chain deprotection

Why Generic Substitution with Protected Arginine Analogs Fails


In Fmoc-SPPS, arginine incorporation presents a unique challenge due to the high basicity and nucleophilicity of its guanidino side chain. The default industry practice employs sulfonyl-based protecting groups (e.g., Pbf, Mtr, Pmc) to mask this reactivity. However, these groups introduce well-documented liabilities: they require harsh, large-volume trifluoroacetic acid (TFA) cleavage cocktails, which generate electrophilic sulfonyl fragments that can cause irreversible side reactions with sensitive residues like tryptophan and serine [1]. Furthermore, protected analogs like Fmoc-Arg(Pbf)-OH suffer from intrinsic steric hindrance that limits coupling efficiency to ~80% on standard resins [2], and analogs like Fmoc-Arg(Boc)2-OH are prone to quantitative intramolecular lactam formation under standard activation conditions, leading to near-zero coupling yields [3]. Therefore, substituting Fmoc-Arg-OH.HCl with a protected analog is not a trivial exchange; it constitutes a fundamental change in synthetic strategy that directly governs impurity profiles, process mass intensity, and overall synthetic success.

Target: Fmoc-Arg-OH·HCl
Generic substitutes (Pbf, Mtr, Pmc, Boc2 protected)
No side-chain deprotection required
Harsh TFA cleavage may release electrophilic fragments
Minimal steric hindrance from unprotected guanidine
Protecting groups can limit coupling efficiency
Protonation prevents intramolecular lactam formation
Boc2 analog prone to quantitative lactamization

Quantitative Evidence: Comparing Key Performance Dimensions


Racemization Suppression and Side Reaction Avoidance

Fmoc-Arg-OH.HCl, lacking a side-chain protecting group, does not introduce a sulfonyl-derived leaving group during TFA cleavage, a primary source of electrophilic side reactions. While direct racemization data for the unprotected HCl salt is sparse, the benchmark for its protected counterpart, Fmoc-Arg(Pbf)-OH, is well-established. In the GMP synthesis of cetrorelix, racemization of L-arginine during coupling of Fmoc-Arg(Pbf)-OH was minimized to below 0.5% using HATU/HOAt/TMP [1]. The use of Fmoc-Arg-OH.HCl in minimal-protection strategies bypasses the deprotection step entirely, thereby eliminating the possibility of sulfonyl-transfer side reactions that often complicate the purification of peptides synthesized with Pbf-protected arginine [2].

Racemization & side reactions
Class-level inference
Eliminates TFA-mediated sulfonyl side reaction pathway entirely
Supports impurity-control strategy selection
Fmoc-Arg(Pbf)-OH comparator: racemization controlled to <0.5% under optimized, harsh TFA cleavage
Racemization Diastereomeric purity Cetrorelix

Coupling Efficiency and Process Sustainability

The primary driver for selecting Fmoc-Arg-OH.HCl is the elimination of the side-chain protecting group, which enables a minimal-protection SPPS (MP-SPPS) strategy. A study directly comparing MP-SPPS using Fmoc-Arg-OH.HCl (and other unprotected amino acids) to conventional SPPS with fully protected analogs reported a 5.3-fold increase in productivity [1]. This is achieved by reducing the need for TFA, decreasing chemical waste, and improving atom economy. In contrast, the conventional alternative, Fmoc-Arg(Pbf)-OH, suffers from steric hindrance that limits its coupling efficiency to a maximum of approximately 80% even under optimized acyl chloride conditions, as directly measured in resin loading studies [2].

Process productivity
Cross-study comparable
5.3× productivity
Supports productivity and waste reduction review
Measured in Minimal-Protection SPPS vs. conventional SPPS
Atom economy Green chemistry Process mass intensity Productivity

Elimination of TFA-Mediated Electrophilic Damage

A major differentiator for Fmoc-Arg-OH.HCl is the complete avoidance of acidolytic side-chain deprotection. In contrast, all sulfonyl-protected arginine analogs release a highly electrophilic Ar-SO2+ fragment upon TFA treatment. The relative risk of this fragment attacking nucleophilic residues like Trp is directly quantified: Mtr protecting groups produce long-lived electrophiles (≈seconds) leading to a high frequency of Trp sulfonation (+80/+160 Da adducts), while the modern Pbf group reduces this lifetime to ≈tens of milliseconds, resulting in a low but non-zero risk [1]. By forgoing the sulfonyl group, Fmoc-Arg-OH.HCl eliminates this entire side-reaction pathway, offering a baseline of zero sulfonation risk from this mechanism.

TFA electrophilic damage
Class-level inference
Target: zero risk; Pbf: low, non-zero risk; Mtr: high Trp sulfonation frequency
Simplifies purification for sensitive-residue peptides
Assessed under standard TFA cleavage cocktail conditions
Side reactions Deprotection Tryptophan sulfonation Impurity control

Prevention of Intramolecular Lactam Formation

Certain Arg-protecting groups can activate intramolecular cyclization. A systematic study on N-methylated peptides showed that Fmoc-Arg(Boc)2-OH provides "even lower coupling yields, due to the complete formation of the Arg lactam product" [1]. While Fmoc-Arg(Pbf)-OH is partially susceptible (requiring room temperature to mitigate lactam formation), the protonated guanidino group in Fmoc-Arg-OH.HCl is designed to mitigate this issue by reducing nucleophilicity, thereby preventing lactam formation [2]. This makes the HCl salt a more reliable choice for challenging sequences where nucleophilic attack by the side chain is a concern.

Lactam formation risk
Cross-study comparable
Protonated guanidine prevents lactamization; Boc2 analog: complete lactam formation, near-zero yield
Viable coupling reagent for hindered peptides
Lactam formation assessed under standard coupling conditions
Lactam formation Coupling yield N-methylation

Optimal Application Scenarios for Fmoc-Arg-OH.HCl


Green Chemistry and High-Throughput Industrial Manufacturing

Procure Fmoc-Arg-OH.HCl for industrial-scale SPPS campaigns where sustainability metrics and Process Mass Intensity (PMI) are critical. By employing Minimal-Protection SPPS (MP-SPPS) as described in [1], the elimination of the Arg side-chain protecting group contributes to a 5.3-fold productivity increase. This directly reduces TFA consumption, minimizes hazardous waste, and accelerates batch turnaround time, making it a strategically advantageous building block for GMP production of APIs where cost-efficiency and environmental compliance are paramount.

Synthesis of Peptides with Sensitive Residues

Select Fmoc-Arg-OH.HCl when synthesizing peptides containing residues highly susceptible to electrophilic attack during TFA cleavage, such as Trp, Tyr, and Ser. As documented in [1], sulfonyl protecting groups (Mtr, Pmc, Pbf) generate electrophilic sulfonyl fragments that cause irreversible side reactions (e.g., Trp sulfonation). Fmoc-Arg-OH.HCl entirely eliminates this side-reaction pathway, leading to cleaner crude peptide mixtures and simpler preparative HPLC purification. This is especially valuable for high-value therapeutic peptides where even trace impurities from side reactions are unacceptable.

Peptides Prone to Arginine Lactam Formation

Utilize Fmoc-Arg-OH.HCl for the synthesis of sterically hindered or N-methylated peptides where intramolecular arginine lactam formation is a known risk. Unlike Fmoc-Arg(Boc)2-OH, which undergoes complete lactamization leading to near-zero coupling yields [1], the protonated guanidino group in Fmoc-Arg-OH.HCl reduces side-chain nucleophilicity, effectively preventing this destructive cyclization [2]. This ensures reliable incorporation of the arginine residue in challenging sequences where other protected analogs fail.

Application
Selection Property
Validation Focus
Minimal-protection SPPS manufacturing
Side-chain unprotected arginine
Productivity metrics and waste reduction
Peptides with Trp, Tyr, Ser residues
Zero sulfonyl side-reaction risk
Crude purity and purification simplicity
Sterically hindered or N-methylated peptides
Protonated guanidine prevents lactamization
Coupling yield in challenging sequences

Technical Documentation Hub

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28 linked technical documents
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